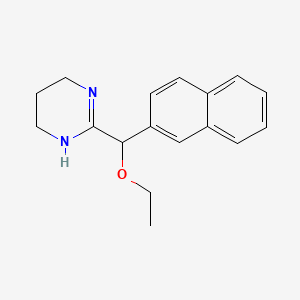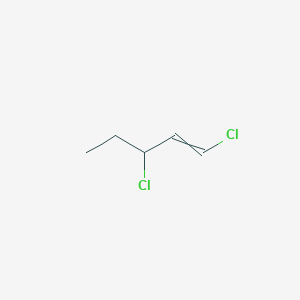
1,3-Dichloropent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloropent-1-ene is an organochlorine compound with the molecular formula C5H8Cl2 It is a colorless liquid with a characteristic sweet odor
Métodos De Preparación
1,3-Dichloropent-1-ene can be synthesized through several methods. One common synthetic route involves the chlorination of pent-1-ene. The reaction typically occurs in the presence of a chlorinating agent such as chlorine gas (Cl2) under controlled conditions. The reaction can be represented as follows:
[ \text{C5H10} + \text{Cl2} \rightarrow \text{C5H8Cl2} + \text{H2} ]
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the chlorination process.
Análisis De Reacciones Químicas
1,3-Dichloropent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).
Addition Reactions: The compound can undergo addition reactions with hydrogen halides (HX) to form 1,3-dihalopentanes.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form pentadienes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3-Dichloropent-1-ene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the effects of organochlorine compounds on biological systems.
Industrial Applications: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,3-Dichloropent-1-ene exerts its effects involves its interaction with nucleophilic centers in molecules. The chlorine atoms in the compound are highly electronegative, making the carbon atoms they are attached to electrophilic. This electrophilicity allows the compound to react with nucleophiles, leading to various chemical transformations.
Comparación Con Compuestos Similares
1,3-Dichloropent-1-ene can be compared with other similar compounds such as 1,3-Dichloropropene and 1,4-Dichlorobutene. These compounds share similar chemical properties but differ in their molecular structures and specific applications. For example:
1,3-Dichloropropene: Used primarily as a soil fumigant in agriculture.
1,4-Dichlorobutene: Used in the synthesis of polymers and other industrial chemicals.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and applications.
Propiedades
Número CAS |
34372-14-0 |
|---|---|
Fórmula molecular |
C5H8Cl2 |
Peso molecular |
139.02 g/mol |
Nombre IUPAC |
1,3-dichloropent-1-ene |
InChI |
InChI=1S/C5H8Cl2/c1-2-5(7)3-4-6/h3-5H,2H2,1H3 |
Clave InChI |
ZGBIKMMXWAVLQO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C=CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


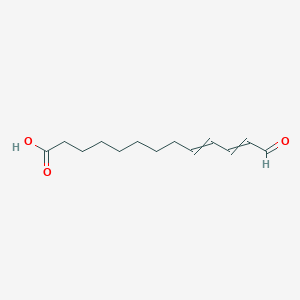
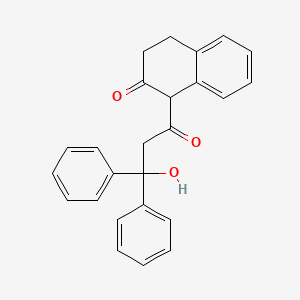
![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
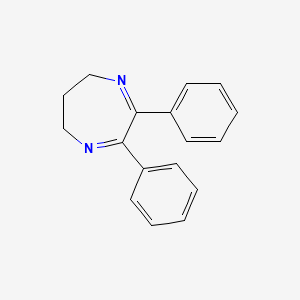
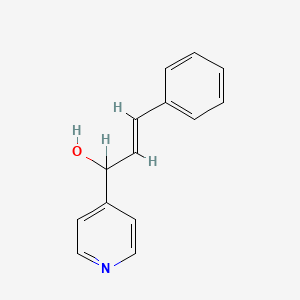
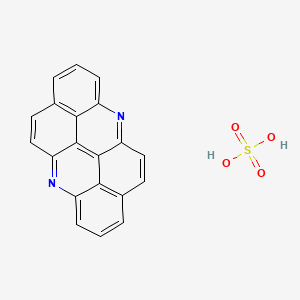
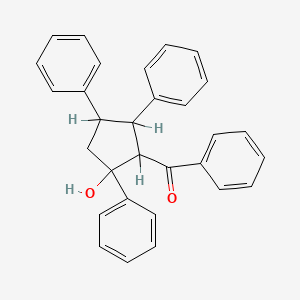
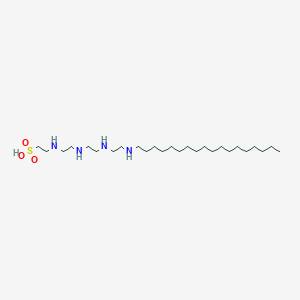
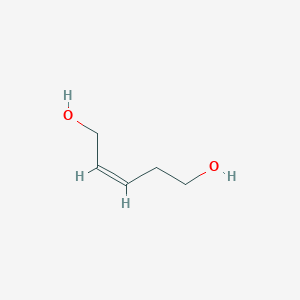

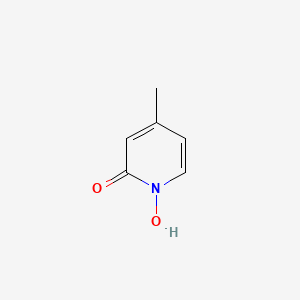
![Bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B14692551.png)
![2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]](/img/structure/B14692562.png)
